Biochemical Potency: MLi-2 Achieves 3.2-Fold Lower IC50 Than PF-06447475 in Matched LRRK2 Peptide Phosphorylation Assay
In a controlled head-to-head experiment using recombinant GST-tagged human LRRK2 and the LRRK2tide peptide substrate with [γ-³²P]ATP, MLi-2 inhibited LRRK2 peptide phosphorylation with an IC50 of 1.1 ± 0.2 nM, compared to 3.5 ± 1.1 nM for PF-06447475 (PF-475), representing a 3.2-fold greater inhibitory potency [1]. Both compounds were tested under identical buffer and substrate conditions, with ATP Km adjustments specific to each LRRK2 variant. Furthermore, MLi-2 at 1.1 nM increased the ATP Km to 421.4 ± 18.7 µM versus 272.3 ± 14.3 µM for PF-06447475 at 3.5 nM, confirming stronger ATP-competitive engagement at a lower concentration [1].
| Evidence Dimension | LRRK2 peptide phosphorylation inhibition (IC50) via LRRK2tide radiometric assay |
|---|---|
| Target Compound Data | MLi-2: IC50 = 1.1 ± 0.2 nM; ATP Km shift to 421.4 ± 18.7 µM |
| Comparator Or Baseline | PF-06447475 (PF-475): IC50 = 3.5 ± 1.1 nM; ATP Km shift to 272.3 ± 14.3 µM (DMSO control ATP Km = 149.9 ± 9.7 µM) |
| Quantified Difference | 3.2-fold lower IC50 (1.1 vs 3.5 nM); 1.55-fold greater ATP Km displacement (421.4 vs 272.3 µM) at lower inhibitor concentration |
| Conditions | Recombinant GST-tagged human LRRK2 protein; LRRK2tide peptide substrate; 0–2000 µM [γ-³²P]ATP; DMSO control baseline |
Why This Matters
This single-assay quantitation allows researchers to estimate dose-occupancy windows: achieving equivalent target coverage in identical cellular/brain models requires approximately 3-fold lower MLi-2 dosing, which directly influences off-target risk minimization and experimental cost when planning multi-animal chronic studies.
- [1] Henderson JL, Kormos BL, Hayward MM, et al. Discovery and Preclinical Profiling of PF-06447475. J Med Chem. 2015;58(1):419-432. Figure 5: MLi-2 vs PF-06447475 IC50 comparison in LRRK2tide phosphorylation assay. View Source
